2-Bromo-3-(4-carboethoxyphenyl)-1-propene

Organic Synthesis Medicinal Chemistry Material Science

2-Bromo-3-(4-carboethoxyphenyl)-1-propene (CAS 148252-42-0), also designated as ethyl 4-(2-bromoprop-2-enyl)benzoate, is an organic compound belonging to the class of brominated alkenes. It has the molecular formula C12H13BrO2 and a molecular weight of 269.13 g/mol.

Molecular Formula C12H13BrO2
Molecular Weight 269.13 g/mol
CAS No. 148252-42-0
Cat. No. B128786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(4-carboethoxyphenyl)-1-propene
CAS148252-42-0
Synonyms2-BROMO-3-(4-CARBOETHOXYPHENYL)-1-PROPENE
Molecular FormulaC12H13BrO2
Molecular Weight269.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)CC(=C)Br
InChIInChI=1S/C12H13BrO2/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7H,2-3,8H2,1H3
InChIKeyRDHUNEJVWMZFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(4-carboethoxyphenyl)-1-propene (CAS 148252-42-0): Chemical Identity and Procurement Classification


2-Bromo-3-(4-carboethoxyphenyl)-1-propene (CAS 148252-42-0), also designated as ethyl 4-(2-bromoprop-2-enyl)benzoate, is an organic compound belonging to the class of brominated alkenes [1]. It has the molecular formula C12H13BrO2 and a molecular weight of 269.13 g/mol [1]. Structurally, it features a 4-carboethoxyphenyl (para-substituted ethyl benzoate) moiety attached to a 2-bromo-1-propene framework . The compound is supplied commercially by vendors such as AKSci (catalog 4560AD) and Chemenu (catalog CM703230) . It serves primarily as a synthetic intermediate or building block for constructing more complex organic molecules in research and development contexts [1].

Why Generic Substitution of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene (CAS 148252-42-0) Is Not Recommended


This compound occupies a specific niche that prevents simple substitution with similar molecules. The 4-substitution pattern on the phenyl ring is the primary differentiator, generating unique electronic and steric properties compared to the 2- or 3-substituted regioisomers, which can dramatically alter reactivity in cross-coupling and nucleophilic substitution reactions . Furthermore, the 2-bromo-1-propene motif represents a distinct scaffold relative to simpler bromobenzenes or bromoalkanes, providing a conjugated system that enables distinct reaction pathways . The commercially available purity ranges from 95% to 97%, and for applications sensitive to impurities, substitution without verification can lead to batch failures .

Quantitative Comparative Evidence for 2-Bromo-3-(4-carboethoxyphenyl)-1-propene (CAS 148252-42-0) vs. Analogs


Regioisomeric Purity and Structural Differentiation vs. 3- and 2-Substituted Analogs

The target compound features a 4-(para)-carboethoxyphenyl substitution pattern, which distinguishes it from the 3-(meta)-substituted analog (CAS 731772-86-4) and the 2-(ortho)-substituted analog (CAS 731772-80-8) [1]. While all three regioisomers share the identical molecular formula (C12H13BrO2) and molecular weight (269.13 g/mol), the position of the carboethoxy group on the aromatic ring dictates the compound's electronic distribution and steric environment . The 4-substituted isomer has a linear, extended geometry, whereas the 3- and 2-substituted isomers introduce angularity and increased steric hindrance near the bromoalkene moiety .

Organic Synthesis Medicinal Chemistry Material Science

Commercially Available Purity Specifications and Batch Consistency

Commercial sources for CAS 148252-42-0 report purities ranging from 95% to 97% . AKSci specifies a minimum purity of 95% for catalog 4560AD , while CymitQuimica and ChemSrc report 97.0% purity for their offerings . In comparison, the 3-substituted analog (CAS 731772-86-4) from Fluorochem is specified at 97.0% purity, and the 2-substituted analog (CAS 731772-80-8) from AKSci is specified at 95% minimum purity . No published stability or degradation data are available to benchmark long-term performance across these suppliers.

Procurement Quality Control Synthetic Chemistry

Predicted Physicochemical Properties: Lipophilicity and Volatility Profile

Predicted physicochemical data from ACD/Labs Percepta and EPISuite models indicate a density of 1.3±0.1 g/cm³, a boiling point of 329.1±35.0 °C at 760 mmHg, an ACD/LogP of 4.33, and a Log Kow (KOWWIN estimate) of 4.11 [1][2]. Comparable predicted data for the 3- and 2-substituted regioisomers are not publicly available from authoritative sources, precluding a direct quantitative comparison of physicochemical properties.

ADME Formulation Separation Science

Reported Biological Activity: mPGES-1 Inhibition

According to BindingDB and ChEMBL, a compound bearing structural similarity to the target molecule has been evaluated for inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) [1]. The reported IC50 is 506 nM in a human HEK293 cell-based assay measuring PGE2 production [1]. However, the exact identity of the tested compound in this entry appears to refer to a distinct brominated heterocyclic scaffold rather than CAS 148252-42-0 specifically. No comparative activity data for the 3- or 2-substituted regioisomers against mPGES-1 are available.

Medicinal Chemistry Inflammation Enzymology

Synthetic Utility: Allylic Bromide Reactivity Profile

The target compound belongs to the class of 2-substituted allyl bromides, which are recognized as versatile building blocks for organic synthesis [1]. The bromine atom at the allylic position is susceptible to nucleophilic substitution, while the alkene moiety can participate in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and addition reactions [2]. The 4-carboethoxyphenyl group provides a UV-active chromophore for facile TLC/HPLC monitoring and a synthetic handle for further derivatization via ester hydrolysis or transesterification [3]. In contrast, simple bromobenzenes lack the allylic functionality, and unsubstituted allyl bromides lack the aromatic conjugation that modulates reactivity .

Cross-Coupling Nucleophilic Substitution Heterocycle Synthesis

Optimal Research and Procurement Applications for 2-Bromo-3-(4-carboethoxyphenyl)-1-propene (CAS 148252-42-0)


Scaffold Construction in Medicinal Chemistry via Cross-Coupling Reactions

The allylic bromide functionality of CAS 148252-42-0 enables participation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling with aryl or vinyl boronic acids [1]. The 4-carboethoxyphenyl group provides a para-substituted aromatic ring that can be incorporated into biaryl or styrenyl frameworks. This compound is particularly suitable for medicinal chemistry programs requiring the systematic exploration of structure-activity relationships (SAR) around the 4-position of a phenyl ring [2]. Researchers should verify regioisomeric purity (4- vs. 3- or 2-substituted) before initiating SAR studies, as the position of substitution can alter binding affinity and selectivity .

Synthesis of Heterocyclic Compounds Using Allylic Bromide Reactivity

2-Substituted allyl bromides, including the target compound, serve as electrophilic building blocks for constructing heterocyclic scaffolds such as isoxazoles, pyrazoles, and furans [1]. The bromine atom at the allylic position can be displaced by nitrogen, oxygen, or sulfur nucleophiles, enabling cyclization and annulation strategies [2]. The ester group provides a UV-active handle for monitoring reaction progress by TLC or HPLC, and can be hydrolyzed to the corresponding carboxylic acid for further functionalization or aqueous solubility enhancement .

Intermediate for Polyfunctionalized Materials and Specialty Chemicals

The combination of an aromatic ester and an allylic bromide in a single molecule (C12H13BrO2, MW 269.13) makes this compound a candidate intermediate for the synthesis of polyfunctionalized materials [1]. Potential applications include the preparation of liquid crystalline precursors, polymer-bound reagents, or specialty surfactants. The predicted LogP of ~4.3 indicates compatibility with organic solvents commonly used in materials processing (e.g., dichloromethane, THF, toluene) [2]. Procurement should include verification of purity (≥95%) and storage under cool, dry conditions to minimize decomposition .

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